molecular formula C15H23ClN2O2 B5486046 2-[2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B5486046
M. Wt: 298.81 g/mol
InChI Key: LGHVBRMOWYZHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a chemical compound known for its significant role in various pharmaceutical applications. It is a derivative of piperazine and is structurally characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further linked to an ethoxyethanol chain. This compound is often studied for its potential therapeutic effects and its role as an intermediate in the synthesis of other pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine. This intermediate is then reacted with ethylene glycol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable solvents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of allergies and other conditions.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-[2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets in the body. It is known to exhibit high affinity for histamine H1 receptors, which play a crucial role in allergic responses. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing symptoms of allergies such as itching, swelling, and redness .

Properties

IUPAC Name

2-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O2/c16-15-4-2-1-3-14(15)13-18-7-5-17(6-8-18)9-11-20-12-10-19/h1-4,19H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHVBRMOWYZHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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